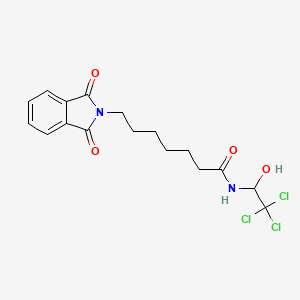

![molecular formula C24H17F2N3O B2397200 8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-40-5](/img/structure/B2397200.png)

8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Fluorescent Properties and Biological Systems Study

Quinoline derivatives, including compounds structurally similar to 8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, are recognized for their efficient fluorescence. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems. The search for new compounds that are more sensitive and selective for applications such as DNA fluorophores continues to be a significant area of research, with quinoline derivatives showing promise due to their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Antitubercular Activity

The synthesis and evaluation of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from structures including the quinoline framework have demonstrated significant antitubercular activity. Such studies underscore the potential of these compounds in developing new therapeutic agents against Mycobacterium tuberculosis, highlighting their relevance in addressing global health challenges posed by tuberculosis (Kantevari et al., 2011).

Supramolecular Aggregation Influence

Research into the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, which are closely related to the compound , has shown that substitution can significantly influence the aggregation behavior. These findings are crucial for the development of materials with tailored properties for specific applications, such as molecular electronics and photonics (Portilla et al., 2005).

Anti-inflammatory and Molecular Docking Studies

The synthesis and in-vitro anti-inflammatory evaluation of quinoline derivatives have been explored, with studies indicating the potential of these compounds in medicinal chemistry, particularly in the development of new anti-inflammatory agents. Molecular docking studies further support their utility by providing insights into their mechanisms of action at the molecular level (Sureshkumar et al., 2017).

Estrogen Receptor Ligand Development

Novel pyrazolo[4,3-c]quinoline derivatives have been prepared as potential ligands for the estrogen receptor, showcasing the versatility of quinoline derivatives in the development of compounds with specific receptor affinity. This research area is particularly relevant for the development of new therapeutic agents in hormone-related diseases (Kasiotis et al., 2006).

Propriétés

IUPAC Name |

8-fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3O/c1-30-18-9-6-15(7-10-18)23-20-14-29(13-16-4-2-3-5-21(16)26)22-11-8-17(25)12-19(22)24(20)28-27-23/h2-12,14H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMFDMVSXPPIKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2397117.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2397120.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2397125.png)

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2397132.png)

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2397138.png)